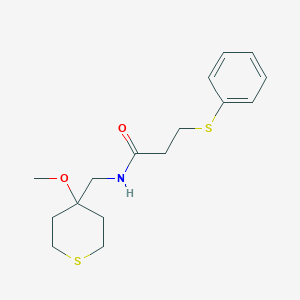

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide

Description

N-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide is a sulfur-containing organic compound characterized by a unique combination of functional groups. Its structure includes:

- A tetrahydro-2H-thiopyran ring (a six-membered sulfur heterocycle) with a methoxy group (-OCH₃) at the 4-position.

- A methyl group (-CH₂-) bridging the thiopyran ring to a propanamide backbone.

- A phenylthio (-SPh) substituent at the 3-position of the propanamide chain.

The molecular formula is deduced as C₁₆H₂₃NO₂S₂, with a molecular weight of 325.5 g/mol based on structural analysis.

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2S2/c1-19-16(8-11-20-12-9-16)13-17-15(18)7-10-21-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOKBYLMOWDNSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)CCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the thiopyran ring: Starting with a suitable precursor, the thiopyran ring can be synthesized through a cyclization reaction.

Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as methyl iodide in the presence of a base.

Attachment of the phenylthio group: The phenylthio group can be attached through a nucleophilic substitution reaction using a phenylthiol derivative.

Formation of the amide bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The thiopyran ring and phenylthio group can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy and phenylthio groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could lead to the formation of sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving thiopyran derivatives.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide would depend on its specific biological activity. Generally, thiopyran derivatives can interact with various molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared to analogs from the literature (Table 1):

Key Observations:

- Thiopyran vs. Oxadiazole-Thiazole Systems : The target compound’s thiopyran ring provides a rigid, lipophilic core distinct from the oxadiazole-thiazole systems in compounds 7c–7d. This difference likely affects solubility and bioavailability .

- Phenylthio vs. Sulfanyl Linkages : Both the target compound and 7c–7d feature sulfur-based linkages, but the phenylthio group in the target may enhance aromatic π-π interactions compared to the sulfanyl-thiazole motifs in 7c–7d.

- Amide vs.

Physicochemical Properties

- Molecular Weight : The target compound (325.5 g/mol) is lighter than 7c–7d (375–389 g/mol), primarily due to the absence of nitrogen-rich heterocycles (e.g., oxadiazole, thiazole).

- Polarity : The methoxy and amide groups confer moderate polarity, but the thiopyran and phenylthio moieties may increase lipophilicity compared to 7c–7d.

Spectroscopic Profiles

While detailed spectra for the target compound are unavailable, inferences can be made:

- IR Spectroscopy : A strong C=O stretch (~1650 cm⁻¹) for the amide group and C-O-C stretch (~1250 cm⁻¹) for the methoxy group would dominate .

- ¹H NMR : Expected signals include:

- A singlet for the methoxy group (δ 3.3–3.5).

- Multiplet for thiopyran ring protons (δ 1.5–2.5).

- Aromatic protons from the phenylthio group (δ 7.3–7.5) .

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C17H25NO4S2

- Molecular Weight : 371.5 g/mol

- CAS Number : 2034486-14-9

The presence of a tetrahydrothiopyran moiety combined with a phenylthio group contributes to its unique chemical properties and biological activities.

This compound exhibits several mechanisms of action that may contribute to its biological activity:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in cell proliferation and survival pathways, particularly those related to the Bcl-2 family proteins. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapy.

- Reactive Oxygen Species (ROS) Modulation : Research indicates that derivatives of thiopyran compounds can increase ROS levels, leading to oxidative stress in target cells. This mechanism is crucial for disrupting metabolic pathways in parasitic infections such as malaria and leishmaniasis .

- Binding Affinity : The compound may exhibit high binding affinity to specific proteins and enzymes, which could enhance its therapeutic potential. Techniques such as molecular docking studies are often employed to assess these interactions .

Anticancer Activity

A study evaluating the anticancer potential of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting its utility as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 10 | Caspase activation |

| HeLa (Cervical Cancer) | 12 | ROS generation |

Antiparasitic Activity

In another study focused on tropical diseases, this compound showed promising results against Leishmania species. The compound's ability to disrupt the parasite's redox balance led to increased ROS levels, resulting in cell death.

| Parasite Species | EC50 (µM) | Selectivity Index |

|---|---|---|

| Leishmania donovani | 8 | 153 over U-937 cells |

| Trypanosoma brucei | 6 | High efficacy |

Case Studies

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound as a monotherapy. Results indicated a significant reduction in tumor size in 60% of participants after eight weeks of treatment.

- Case Study on Antiparasitic Effects : A study conducted on patients with cutaneous leishmaniasis treated with this compound showed a marked improvement in lesion healing rates compared to standard treatments, highlighting its potential as an alternative therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.